molecular formula C10H12O2 B1236068 E-2-Methyl-5-(fur-3-yl)-pent-2-enal

E-2-Methyl-5-(fur-3-yl)-pent-2-enal

Cat. No.: B1236068
M. Wt: 164.2 g/mol
InChI Key: VOONDAZISKQGNR-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E-2-Methyl-5-(fur-3-yl)-pent-2-enal is an α,β-unsaturated aldehyde characterized by a conjugated double bond (E-configuration), a methyl substituent at the C2 position, and a furan-3-yl group at the C5 position. This compound belongs to a class of aldehydes with unsaturated carbon chains and aromatic/heterocyclic substituents, which are of interest in flavor chemistry, pharmaceuticals, and organic synthesis.

The methyl group at C2 may influence steric hindrance and regioselectivity in reactions. Synthetically, such compounds are likely prepared via olefination (e.g., Wittig or Horner-Wadsworth-Emmons reactions) followed by oxidation, as demonstrated for similar phenyl-substituted analogs .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

(E)-5-(furan-3-yl)-2-methylpent-2-enal

InChI

InChI=1S/C10H12O2/c1-9(7-11)3-2-4-10-5-6-12-8-10/h3,5-8H,2,4H2,1H3/b9-3+

InChI Key

VOONDAZISKQGNR-YCRREMRBSA-N

SMILES

CC(=CCCC1=COC=C1)C=O

Isomeric SMILES

C/C(=C\CCC1=COC=C1)/C=O

Canonical SMILES

CC(=CCCC1=COC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares E-2-methyl-5-(fur-3-yl)-pent-2-enal with key analogs:

Compound Name Molecular Formula Substituents Functional Group Key Features
(E)-Pent-2-enal C₅H₈O None Aldehyde Simplest C5 α,β-unsaturated aldehyde; volatile flavor compound in olive oils
(E)-5-Phenylpent-2-enal C₁₁H₁₂O Phenyl at C5 Aldehyde Enhanced lipophilicity; synthetic intermediate for pharmaceuticals
(2E)-4-Methyl-5-phenylpent-2-enal C₁₂H₁₄O Methyl at C4, phenyl at C5 Aldehyde Branched chain increases steric effects; used in complex molecule synthesis
This compound C₁₀H₁₂O₂ Methyl at C2, furan-3-yl at C5 Aldehyde Furan introduces heterocyclic reactivity; potential medicinal applications
(E)-3-Methyl-5-phenylpent-2-enoic acid C₁₂H₁₂O₂ Methyl at C3, phenyl at C5 Carboxylic acid Acid derivative; altered solubility and reactivity compared to aldehydes

Research Findings and Implications

  • Flavor and Fragrance: (E)-Pent-2-enal’s role as a flavor marker in olive oils underscores the importance of aldehydes in sensory science. The target compound’s furan moiety may contribute roasted or caramel-like notes, expanding its use in flavor engineering .
  • Pharmaceutical Potential: Furan derivatives in recent patents exhibit bioactivity against viral and bacterial targets. The target compound’s structure aligns with these trends, suggesting utility in drug discovery pipelines .
  • Steric and Electronic Effects: Comparative analysis of phenyl vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
E-2-Methyl-5-(fur-3-yl)-pent-2-enal
Reactant of Route 2
Reactant of Route 2
E-2-Methyl-5-(fur-3-yl)-pent-2-enal

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